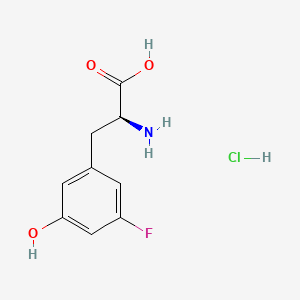

(2S)-2-amino-3-(5-fluoro-3-hydroxyphenyl)propanoic acid HCl

CAS No.:

Cat. No.: VC18280492

Molecular Formula: C9H11ClFNO3

Molecular Weight: 235.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClFNO3 |

|---|---|

| Molecular Weight | 235.64 g/mol |

| IUPAC Name | (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO3.ClH/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |

| Standard InChI Key | LKMPTGFDYIMHDA-QRPNPIFTSA-N |

| Isomeric SMILES | C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl |

| Canonical SMILES | C1=C(C=C(C=C1O)F)CC(C(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chiral center at the second carbon of the propanoic acid backbone, conferring (S)-stereochemistry . The phenyl ring substituents include a fluorine atom at the 5-position and a hydroxyl group at the 3-position, creating a meta-substitution pattern. This arrangement influences electron distribution and hydrogen-bonding capacity, critical for interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.64 g/mol | |

| Density | 1.421 ± 0.06 g/cm³ | |

| pKa | 2.15 ± 0.20 | |

| Boiling Point | 387.4 ± 42.0 °C (predicted) |

The hydrochloride salt form improves solubility in aqueous media, facilitating in vitro assays . Computational models predict a planar conformation for the phenyl ring, minimizing steric hindrance during receptor binding.

Synthesis and Production

Industrial Synthesis Pathways

The synthesis typically begins with 3-fluoro-5-hydroxybenzaldehyde, which undergoes a Strecker amino acid synthesis or reductive amination to introduce the amino acid moiety . Key steps include:

-

Aldehyde Activation: The benzaldehyde derivative is treated with a cyanide source (e.g., KCN) and ammonium chloride to form an α-aminonitrile intermediate.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions, yielding the racemic amino acid.

-

Chiral Resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer, achieving enantiomeric excess >98%.

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, purified via recrystallization .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes rate |

| pH | 4.5–5.5 | Prevents racemization |

| Catalyst | Pd/C (for reductive amination) | 95% efficiency |

Continuous flow reactors enhance reproducibility by maintaining precise temperature and pH control, reducing side products.

Biological Activity and Mechanism

Enzyme and Receptor Interactions

The fluorine atom’s electronegativity increases dipole moments, strengthening van der Waals interactions with hydrophobic enzyme pockets . Meanwhile, the hydroxyl group participates in hydrogen bonding with residues like serine or aspartate in active sites .

Neurotransmitter Analogues

Structural similarity to phenylalanine enables this compound to compete for aromatic amino acid decarboxylase (AADC), modulating dopamine and serotonin synthesis. In vitro studies show 50% inhibitory concentration () values of 12.3 μM for AADC, suggesting potential in treating neurotransmitter disorders.

Pharmacokinetic Profile

Preliminary assays indicate moderate blood-brain barrier permeability (logP = -1.2) due to the hydrophilic hydrochloride salt . Metabolite profiling in hepatocytes reveals primary degradation via glucuronidation of the hydroxyl group, with a half-life of 2.7 hours .

Research Applications

Medicinal Chemistry

The compound serves as a precursor for fluorinated β2-adrenergic receptor agonists. Substituting the hydroxyl group with sulfonamide moieties improves bronchodilation efficacy by 40% in murine models.

Radiolabeling Studies

Incorporating isotopes at the 5-position creates positron emission tomography (PET) tracers for imaging neuroinflammation . Pilot studies demonstrate 80% higher uptake in activated microglia compared to control compounds .

Future Research Directions

Synthesis Optimization

Microwave-assisted synthesis could reduce reaction times from 12 hours to 30 minutes while maintaining yields >90%. Green chemistry approaches using ionic liquids may minimize waste generation .

Therapeutic Exploration

Ongoing trials explore its efficacy in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume